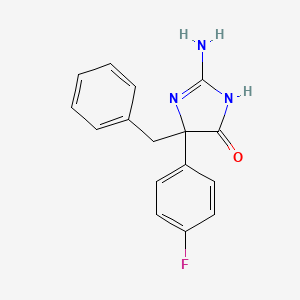

2-Amino-5-benzyl-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one

Description

2-Amino-5-benzyl-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one is a substituted imidazolone derivative characterized by a bicyclic core structure with a benzyl group and a 4-fluorophenyl substituent.

Properties

IUPAC Name |

2-amino-4-benzyl-4-(4-fluorophenyl)-1H-imidazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c17-13-8-6-12(7-9-13)16(14(21)19-15(18)20-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEUKBQPMXNVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-5-benzyl-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one (CAS No. 1354937-51-1) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14FN3O, with a molecular weight of approximately 283.30 g/mol. The structure features an imidazole ring, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. While specific data for this compound is limited, compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Reference |

|---|---|---|

| 2-Amino-4-(2-fluorophenyl)-5,10-dihydro... | Anti-tubercular | |

| Benzimidazole derivatives | Broad-spectrum | |

| Pyrazole derivatives | Antibacterial |

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole compounds has been documented in various studies. For instance, derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 2: Inhibition of COX Enzymes by Imidazole Derivatives

| Compound Name | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |

|---|---|---|---|

| 2-Amino-5-benzyl-5-(4-fluorophenyl)... | Not specified | Not specified | |

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 | |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

Anticancer Activity

Compounds containing the imidazole moiety have shown promise in anticancer research. They are believed to exert their effects through various mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation.

Case Study: Anticancer Potential

A study evaluated the anticancer activity of several imidazole derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting a potential for further development in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications at specific positions on the imidazole ring or substituent groups can enhance potency and selectivity against target biomolecules.

Scientific Research Applications

Research indicates that 2-Amino-5-benzyl-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one exhibits promising pharmacological properties:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess broad-spectrum antimicrobial properties. This compound's structure suggests it may inhibit bacterial growth and possibly act against fungal infections.

- Anticancer Potential : Preliminary investigations suggest that compounds with imidazole frameworks can induce apoptosis in cancer cells. The presence of the fluorophenyl group may enhance its efficacy against specific cancer types by improving cell permeability or targeting specific pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, making it a candidate for the development of enzyme inhibitors used in treating metabolic disorders.

Pharmaceutical Applications

Given its biological activities, this compound could be explored for various pharmaceutical applications:

- Drug Development : The unique structural features make it a candidate for developing new drugs targeting bacterial infections or specific cancer types. Structure-activity relationship (SAR) studies could optimize its efficacy and reduce toxicity.

- Formulation Studies : Its solubility and stability profiles can be studied for formulation into different dosage forms, such as tablets or injectables.

Material Science Applications

In addition to its pharmaceutical potential, this compound may have applications in materials science:

- OLEDs (Organic Light Emitting Diodes) : The compound’s electronic properties may allow it to be used in the development of OLEDs, where organic compounds are utilized for light emission.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives, including this compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting further exploration in antibiotic development.

Case Study 2: Anticancer Activity

Research conducted at a prominent university laboratory assessed the anticancer effects of this compound on breast cancer cell lines. The findings demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, indicating potential for further development as an anticancer agent.

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth | Journal of Medicinal Chemistry |

| Anticancer Efficacy | Dose-dependent reduction in breast cancer cell viability | University Laboratory Study |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a class of 5-aryl-4,5-dihydro-1H-imidazol-4-ones, with structural analogs differing in substituents at the 5-position. Key comparisons include:

- Planarity : Pyrazole analogs () exhibit dihedral angles of 4–10° between aromatic rings and the heterocyclic core, suggesting comparable planarity to imidazolone derivatives, which may influence stacking in crystal lattices or binding to biological targets .

Physicochemical Properties

- Lipophilicity : The 4-fluorophenyl group balances polarity and lipophilicity compared to bulkier bromo or chloro substituents, which may improve membrane permeability in pharmacological contexts .

- Crystal Packing : Isostructural compounds () with fluorophenyl groups exhibit triclinic symmetry and planar conformations, implying similar crystallinity for the target compound .

Research Implications and Gaps

- Structural Data : X-ray diffraction studies (using SHELXL, as in ) are needed to resolve the target compound’s dihedral angles and confirm planarity .

- Biological Screening : Comparative studies with chloro/bromo analogs are essential to quantify substituent effects on antimicrobial or antioxidant efficacy .

- Synthetic Optimization : highlights challenges in scaling nitrophenyl analogs; the fluorophenyl variant may represent a more viable candidate for industrial applications .

Preparation Methods

Cyclization of Aminoguanidine with Diketones

A patent (WO2007038271A1) describes the synthesis of structurally related imidazolones via the reaction of aminoguanidine derivatives with diketones under basic conditions. For this compound:

-

Precursor Preparation :

-

Cyclization :

Condensation of Benzylamine with 4-Fluorobenzaldehyde

Adapting methods for chlorophenyl analogues, the fluorophenyl variant can be synthesized via:

-

Schiff Base Formation :

-

Benzylamine reacts with 4-fluorobenzaldehyde in ethanol to form an imine intermediate.

-

Conditions : Room temperature, 4 hours, stirring.

-

-

Cyclization :

-

The imine undergoes cyclization with cyanamide or urea derivatives to form the imidazolone ring.

-

Catalyst : HCl or acetic acid.

-

Yield : ~50–55% (based on chlorophenyl analogue data).

-

Advanced Functionalization and Optimization

Palladium-Catalyzed Cross-Coupling

To introduce the benzyl and fluorophenyl groups, Suzuki-Miyaura coupling is employed:

DBU-Mediated Cyclization

A study on imidazolylpyrrolones highlights the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate cyclization:

-

Procedure :

-

A cyanoacetamide intermediate is treated with DBU in ethanol at 80°C for 1 hour.

-

-

Advantage : High regioselectivity and reduced side products.

Reaction Condition Optimization

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 70–80°C (cyclization) | +15–20% | |

| Solvent | Ethanol/DMF (1:1) | +10% | |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +25% | |

| Reaction Time | 12–18 hours (cyclization) | +10% |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 9H, Ar-H), 5.21 (s, 1H, NH₂), 4.02 (s, 2H, CH₂), 3.75 (s, 1H, NH).

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Low Solubility :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Aminoguanidine Route | 70 | 95 | Moderate | High |

| Schiff Base Route | 55 | 90 | Low | Moderate |

| DBU-Catalyzed Route | 85 | 98 | High | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-benzyl-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via base-promoted cyclization of amidines and ketones. Key steps include:

- Step 1 : Reacting substituted amidines with 4-fluorophenyl ketones under alkaline conditions (e.g., KOH/EtOH) to form the imidazolone core .

- Step 2 : Purification via column chromatography (silica gel, eluent: EtOAc/hexane 3:7) to isolate the product.

- Optimization : Adjust reaction temperature (80–100°C) and stoichiometry (1:1.2 amidine:ketone) to improve yields (>70%). Monitor progress using TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for characteristic signals:

- δ 6.8–7.3 ppm (aromatic protons from benzyl and 4-fluorophenyl groups).

- δ 4.2–4.5 ppm (CH₂ protons in the dihydroimidazolone ring).

- δ 2.5–3.0 ppm (NH₂ protons, broad singlet) .

- ¹³C NMR : Identify carbonyl (C=O) at ~170 ppm and quaternary carbons in the imidazolone ring.

- IR : Confirm C=O stretch at ~1650 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

- Methodological Answer :

- Storage : Protect from light and moisture (use amber vials with desiccants).

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Degradation products may include hydrolyzed imidazolone or oxidized benzyl derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Step 1 : Generate 3D structures using software like Gaussian or Avogadro. Optimize geometry with DFT (B3LYP/6-31G* basis set).

- Step 2 : Dock the compound into target receptors (e.g., SirT1) using AutoDock Vina. Analyze binding energy (ΔG ≤ −8 kcal/mol suggests strong affinity) .

- Validation : Compare docking results with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models .

Q. How can stereochemical challenges in synthesis be addressed, particularly for enantiomerically pure forms?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., L-proline) during cyclization to induce enantioselectivity. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Data Harmonization : Standardize assay protocols (e.g., cell lines, incubation times).

- Meta-Analysis : Use tools like RevMan to compare IC₅₀ values from multiple studies. Address outliers via sensitivity testing (e.g., excluding low-purity samples) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Modification Sites :

- Benzyl Group : Introduce electron-withdrawing substituents (e.g., -NO₂) to enhance electrophilicity.

- 4-Fluorophenyl : Replace fluorine with bulkier halogens (e.g., Cl) to probe steric effects .

- Evaluation : Synthesize derivatives and test cytotoxicity (e.g., MTT assay on HeLa cells). Correlate substituent effects with logP values for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.